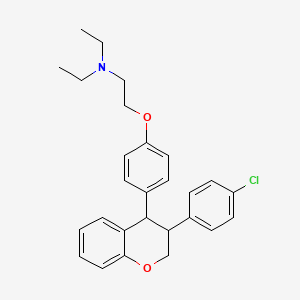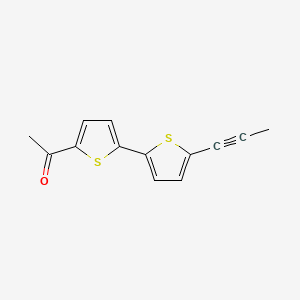![molecular formula C7H3ClN4S3 B12733447 9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene CAS No. 135489-07-5](/img/structure/B12733447.png)
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-氯-3-甲硫基-5,7-二噻-4,10,11,12-四氮杂三环[6.4.0.02,6]十二碳-1(8),2(6),3,9,11-五烯是一种复杂的天然有机化合物,以其独特的三角形结构为特征。该化合物含有氯、硫和氮等多种杂原子,这使其具有独特的化学性质和反应性。
准备方法
合成路线和反应条件
9-氯-3-甲硫基-5,7-二噻-4,10,11,12-四氮杂三环[6.4.0.02,6]十二碳-1(8),2(6),3,9,11-五烯的合成通常涉及多步有机反应。该过程从核心三角形结构的形成开始,然后引入氯和甲硫基基团。这些反应中常用的试剂包括亚硫酰氯、甲硫醇和各种含氮化合物。反应条件通常需要控制温度并使用惰性气氛以防止不必要的副反应。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术以获得高纯度的化合物。
化学反应分析
反应类型
9-氯-3-甲硫基-5,7-二噻-4,10,11,12-四氮杂三环[6.4.0.02,6]十二碳-1(8),2(6),3,9,11-五烯经历各种化学反应,包括:
氧化: 化合物中的硫原子可以被氧化形成亚砜或砜。
还原: 氯基团可以被还原为氢原子,从而形成甲硫基衍生物。
取代: 氯基团可以被其他亲核试剂(如胺或硫醇)取代,形成新的衍生物。
常见试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及氨或硫醇等亲核试剂。这些反应通常在受控温度和惰性气氛下进行,以确保选择性和产量。
主要产品
根据具体反应条件和所用试剂,这些反应形成的主要产物包括亚砜、砜和各种取代衍生物。
科学研究应用
9-氯-3-甲硫基-5,7-二噻-4,10,11,12-四氮杂三环[6.4.0.02,6]十二碳-1(8),2(6),3,9,11-五烯具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
工业: 该化合物用于开发新材料以及作为某些工业过程中的催化剂。
作用机制
9-氯-3-甲硫基-5,7-二噻-4,10,11,12-四氮杂三环[6.4.0.02,6]十二碳-1(8),2(6),3,9,11-五烯的作用机制涉及其与特定分子靶标和途径的相互作用。氯和甲硫基基团在其反应性和结合亲和力中起着至关重要的作用。该化合物可以与酶和受体相互作用,导致各种生化途径的调节。需要进一步研究才能完全阐明其作用机制并确定其分子靶标。
相似化合物的比较
类似化合物
- 9-氯-3,7-二噻-5,10,12-三氮杂三环[6.4.0.0,2,6]十二碳-1(12),2(6),4,8,10-五烯
- 4,5-二溴-10,11-二噻-6,7,8,9-四氮杂三环[7.3.0.0³,?]十二碳-1(12),2,4,5,7,9-六烯
独特性
9-氯-3-甲硫基-5,7-二噻-4,10,11,12-四氮杂三环[6.4.0.02,6]十二碳-1(8),2(6),3,9,11-五烯的独特性在于其氯和甲硫基基团的特定组合,赋予其独特的化学性质和反应性。这种独特性使其成为各种研究和工业应用中的一种宝贵化合物。
属性
CAS 编号 |
135489-07-5 |
|---|---|
分子式 |
C7H3ClN4S3 |
分子量 |
274.8 g/mol |
IUPAC 名称 |
9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene |
InChI |
InChI=1S/C7H3ClN4S3/c1-13-6-2-3-4(5(8)10-12-9-3)14-7(2)15-11-6/h1H3 |
InChI 键 |
LIJPIIZMXUSVQH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NSC2=C1C3=C(S2)C(=NN=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


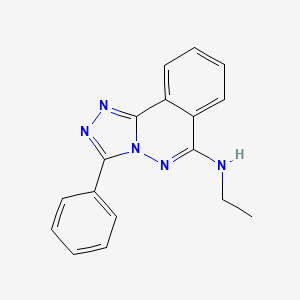
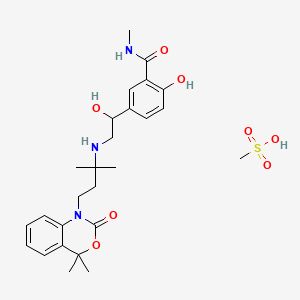


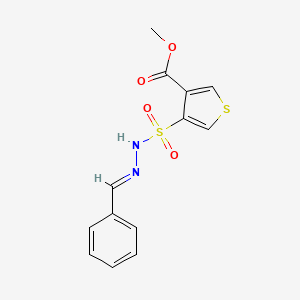
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
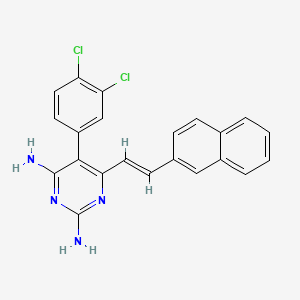
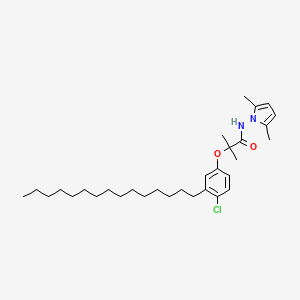
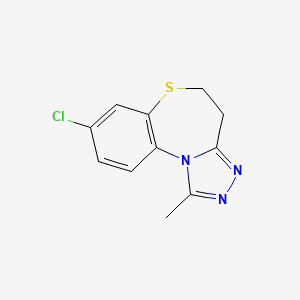

![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
